molecular formula C20H20F3N3O9 B12377918 3-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]propanoic acid;2,2,2-trifluoroacetic acid

3-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]propanoic acid;2,2,2-trifluoroacetic acid

Cat. No.: B12377918
M. Wt: 503.4 g/mol
InChI Key: IJDADJSYOBCJQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]propanoic acid;2,2,2-trifluoroacetic acid is a complex organic compound that has garnered significant interest in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a piperidine ring, an isoindoline-dione moiety, and a propanoic acid group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 3-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]propanoic acid involves several steps. One common method includes the reaction of 2,6-dioxopiperidine with isoindoline-1,3-dione derivatives under specific conditions to form the core structure. The reaction typically requires the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as triethylamine.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

3-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]propanoic acid involves its ability to bind to specific molecular targets, such as proteins or enzymes. This binding can lead to the modulation of the target’s activity, either by inhibiting its function or promoting its degradation. The compound’s structure allows it to interact with various molecular pathways, making it a versatile tool in biochemical research .

Comparison with Similar Compounds

Compared to other similar compounds, such as thalidomide-NH-PEG2-COOH and pomalidomide-PEG1-CO2H, 3-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]propanoic acid stands out due to its unique combination of functional groups. This uniqueness allows for a broader range of chemical modifications and applications. Similar compounds include:

This detailed overview highlights the significance of 3-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]propanoic acid in various scientific fields and its potential for future research and applications

Properties

Molecular Formula

C20H20F3N3O9

Molecular Weight

503.4 g/mol

IUPAC Name

3-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]propanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C18H19N3O7.C2HF3O2/c22-13-5-4-12(16(25)20-13)21-17(26)10-2-1-3-11(15(10)18(21)27)19-7-9-28-8-6-14(23)24;3-2(4,5)1(6)7/h1-3,12,19H,4-9H2,(H,23,24)(H,20,22,25);(H,6,7)

InChI Key

IJDADJSYOBCJQK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCC(=O)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.